Leverage as a Densely Functionalized Building Block in Enantioselective Synthesis
Ethyl 3-phenylpyrazolidine-4-carboxylate is explicitly identified as a product in a novel organocatalytic [4+1]-annulation methodology designed for the asymmetric synthesis of densely functionalized pyrazolidine carboxylates [1]. While the publication does not provide a direct, side-by-side yield comparison for this specific compound against all possible analogs, the method's reported success in generating related compounds with excellent enantioselectivity (up to 96:4 enantiomeric ratio) [1] positions this compound as a valuable and accessible scaffold. Its procurement is justified for research groups seeking to explore this class of chiral, densely functionalized heterocycles via a robust and efficient synthetic route.
| Evidence Dimension | Synthetic Utility as a Building Block |
|---|---|
| Target Compound Data | Product of a highly enantio- and diastereoselective one-pot [4+1]-annulation reaction [1] |
| Comparator Or Baseline | Other pyrazolidine carboxylates synthesized by the same method, reported with up to 96:4 enantiomeric ratio (er) [1] |
| Quantified Difference | Not directly quantified for the target compound; class-level inference based on method scope and reported enantioselectivity range. |
| Conditions | Organocatalytic reaction conditions using proline catalysis and Corey's sulfur ylide or ethyl bromoacetate [1] |
Why This Matters
This provides a clear, literature-supported rationale for procuring this compound as a key intermediate for accessing enantiomerically enriched pyrazolidine derivatives, a critical capability in modern drug discovery.
- [1] Lalwani, K. G., Aher, R. D., & Sudalai, A. (2015). Organocatalytic [4+1]-annulation approach for the synthesis of densely functionalized pyrazolidine carboxylates. RSC Advances, 5(80), 65554–65559. https://doi.org/10.1039/C5RA09583B View Source
